molecular formula C8H18ClN B2602705 (1R)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride CAS No. 2567489-51-2

(1R)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride

Cat. No.: B2602705
CAS No.: 2567489-51-2
M. Wt: 163.69
InChI Key: GECPPJPSYRUXBA-OGFXRTJISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Amination: The ethanamine moiety can be introduced through a nucleophilic substitution reaction using appropriate amine precursors.

    Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential use in drug development and treatment of diseases.

    Industry: The compound may have applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(1-Methylcyclobutyl)ethanamine;hydrochloride
  • (1R)-1-(1-Propylcyclobutyl)ethanamine;hydrochloride
  • (1R)-1-(1-Butylcyclobutyl)ethanamine;hydrochloride

Uniqueness

(1R)-1-(1-Ethylcyclobutyl)ethanamine;hydrochloride is unique due to its specific structural features, such as the ethyl group on the cyclobutyl ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(1R)-1-(1-ethylcyclobutyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-8(7(2)9)5-4-6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPPJPSYRUXBA-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CCC1)[C@@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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